Cas no 2228968-10-1 (2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol)

2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- α-(Difluoromethyl)-2-methoxy-5-(trifluoromethyl)benzenemethanol
- 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol
- EN300-1965069
- 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol
- 2228968-10-1
-
- インチ: 1S/C10H9F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,8-9,16H,1H3
- InChIKey: USEXAVGLOLHAHK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(C=CC=1OC)C(F)(F)F)(O)C(F)F
計算された属性
- せいみつぶんしりょう: 256.05227034g/mol
- どういたいしつりょう: 256.05227034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.5Ų
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965069-10.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1965069-0.05g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-1965069-1.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1965069-2.5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-1965069-1g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 1g |
$785.0 | 2023-09-17 | ||
Enamine | EN300-1965069-10g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 10g |
$3376.0 | 2023-09-17 | ||
Enamine | EN300-1965069-0.5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-1965069-5.0g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1965069-0.25g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-1965069-5g |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228968-10-1 | 5g |
$2277.0 | 2023-09-17 |
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-olに関する追加情報
Introduction to 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol (CAS No. 2228968-10-1)
2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228968-10-1, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The compound features a phenyl ring substituted with multiple fluorine atoms, a methoxy group, and a trifluoromethyl group, which collectively contribute to its distinct chemical properties and potential biological activities.
The presence of fluorine atoms in the molecule imparts enhanced metabolic stability and lipophilicity, making it an attractive scaffold for drug design. Specifically, the 2,2-difluoro substitution pattern and the trifluoromethyl group are well-documented in enhancing binding affinity to biological targets, a phenomenon often referred to as "fluorine effect." This effect has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their ability to modulate pharmacokinetic profiles. The 1-2-methoxy moiety in this compound further contributes to its versatility by enabling further functionalization through synthetic chemistry techniques. This structural motif is particularly relevant in the design of kinase inhibitors, where methoxy-substituted aromatic rings often serve as key pharmacophores.
Current research in medicinal chemistry increasingly emphasizes the role of fluorinated intermediates in optimizing drug candidates. The synthesis of 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol exemplifies the growing trend toward incorporating fluorine atoms into drug molecules to improve their efficacy and selectivity. Studies have shown that such compounds can exhibit improved solubility and reduced susceptibility to enzymatic degradation, thereby enhancing their therapeutic potential.
The compound's structural features make it a promising candidate for further investigation in various therapeutic areas. For instance, its ability to interact with biological targets through hydrophobic and dipole-dipole interactions suggests potential applications in central nervous system (CNS) disorders. Additionally, the trifluoromethyl group's electron-withdrawing nature can influence electronic properties, which may be exploited to fine-tune receptor binding affinities.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to rationalize the design of fluorinated compounds like 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how structural modifications can enhance drug-like properties. These computational approaches are increasingly integrated into early-stage drug discovery pipelines.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired fluorinated aromatic core. The integration of flow chemistry techniques has also improved scalability and reproducibility in producing complex fluorinated intermediates like this one.
From a regulatory perspective, the handling and characterization of CAS No. 2228968-10-1 must adhere to stringent safety protocols due to its novel structure. While not classified as a hazardous material under current regulations, proper storage conditions and handling procedures are essential to ensure workplace safety and prevent unintended exposure.
The growing interest in fluorinated compounds underscores their importance in modern drug development. As synthetic chemists continue to develop innovative methods for introducing fluorine atoms into molecular frameworks, compounds like 2,2-difluoro-1-2-methoxy-5-(trifluoromethyl)phenylethan-1-ol will remain at the forefront of medicinal research. Their unique properties offer opportunities for designing next-generation therapeutics with improved pharmacological profiles.
In conclusion,CAS No. 2228968-10-1 represents a significant advancement in fluorinated pharmaceutical chemistry. Its structural complexity and functional diversity position it as a valuable tool for researchers exploring novel drug candidates across multiple therapeutic categories. As scientific understanding evolves and new synthetic techniques emerge,this compound will undoubtedly play an important role in shaping future developments within the pharmaceutical industry.
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